Mechanistic Pathways and Analytical Control of (2S)-1-Nitrosopyrrolidine-2-Carboxamide in Vildagliptin
Executive Summary The pharmaceutical industry's heightened scrutiny of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has necessitated rigorous risk assessments for amine-containing active pharmaceutical ingredie...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pharmaceutical industry's heightened scrutiny of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has necessitated rigorous risk assessments for amine-containing active pharmaceutical ingredients (APIs). Vildagliptin, a widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor, presents a unique risk profile due to its synthetic reliance on L-prolinamide.
This technical guide elucidates the degradation and synthetic carryover pathways leading to the formation of (2S)-1-nitrosopyrrolidine-2-carboxamide (also known as N-nitroso-L-prolinamide). We provide a deep mechanistic analysis, validated experimental protocols for forced degradation, and quantitative LC-MS/MS strategies to ensure compliance with stringent regulatory Acceptable Intake (AI) limits ().
Mechanistic Origins and Causality
The formation of (2S)-1-nitrosopyrrolidine-2-carboxamide is fundamentally tied to the presence of a secondary amine (the pyrrolidine ring) and a nitrosating agent. Because Vildagliptin itself features a tertiary amide at the pyrrolidine nitrogen, direct nitrosation of the API yields a different, larger impurity known as N-nitroso-vildagliptin ()[1]. The target impurity, (2S)-1-nitrosopyrrolidine-2-carboxamide, arises through two distinct vectors:
Pathway A: Synthetic Carryover and Direct Nitrosation
L-prolinamide is the foundational chiral starting material in the primary commercial synthesis of Vildagliptin ()[2]. It reacts with chloroacetyl chloride to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, followed by dehydration to a carbonitrile. If L-prolinamide is not fully purged during downstream crystallization, the residual secondary amine remains in the final drug substance.
In the formulated drug product, trace nitrites (commonly found in excipients like microcrystalline cellulose) undergo protonation in acidic microenvironments to form nitrous acid (
HNO2
). This dehydrates to the highly electrophilic nitrosonium ion (
NO+
), which rapidly attacks the exposed secondary amine of residual L-prolinamide.
Caption: Synthetic carryover of L-prolinamide leading to direct nitrosation.
Pathway B: Sequential Retrograde Degradation of the API
Vildagliptin can undergo retrograde degradation under hydrolytic stress, eventually liberating the vulnerable secondary amine.
Nitrile Hydrolysis: The electrophilic carbon of the carbonitrile group is susceptible to nucleophilic attack by water, catalyzed by basic excipients or trace moisture, yielding the Vildagliptin Amide Impurity.
Amide Cleavage: Subsequent hydrolysis of the N-acetyl amide bond cleaves the adamantyl-acetyl moiety, liberating free L-prolinamide.
Nitrosation: The newly formed L-prolinamide is then nitrosated by excipient-derived nitrites.
Caption: Sequential retrograde degradation of Vildagliptin to a nitrosatable secondary amine.
Quantitative Data and Regulatory Thresholds
Regulatory agencies have established strict Acceptable Intake (AI) limits for nitrosamines based on robust carcinogenicity data. Controlling the precursor (L-prolinamide) is as critical as controlling the nitrosamine itself.
Compound
CAS Number
Molecular Weight
Regulatory AI Limit / LOD
(2S)-1-Nitrosopyrrolidine-2-carboxamide
79108-51-3
143.14 g/mol
1500 ng/day (TGA)
N-Nitroso-Vildagliptin
3034601-47-0
332.40 g/mol
15 ppm (EMA)
L-Prolinamide (Precursor)
7531-52-4
114.15 g/mol
Controlled via API specs
Note: Modern LC-MS/MS methods for related vildagliptin nitrosamines have demonstrated an LOD of 0.44 ppm and LOQ of 1.46 ppm, establishing a benchmark for analytical sensitivity ()[1].
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, analytical workflows must prevent in-situ artifact formation. The following protocols are designed to be self-validating, ensuring that the detected impurities are true degradation products and not analytical artifacts.
This protocol tracks the sequential degradation of Vildagliptin (Pathway B) using certified reference standards ()[3].
Sample Preparation: Dissolve 10 mg of Vildagliptin API in 10 mL of a 50:50 mixture of 0.1N HCl and Acetonitrile (Acidic stress) and a separate batch in 0.1N NaOH and Acetonitrile (Basic stress).
Thermal Stress: Incubate the solutions in sealed vials at 60°C for 48 hours to accelerate hydrolytic cleavage.
Neutralization: Neutralize the basic solution with 0.1N HCl and the acidic solution with 0.1N NaOH to halt degradation and prevent column damage.
Chromatographic Analysis: Inject 10 µL into an HPLC-UV system (detection at 210 nm) using a C18 column. Track the disappearance of the Vildagliptin peak and the emergence of the Vildagliptin Amide Impurity and L-prolinamide peaks.
Protocol 2: LC-MS/MS Quantification of the Nitrosamine
To guarantee trustworthiness, this quantification method utilizes an antioxidant scavenger to suppress in-situ nitrosation during the extraction phase.
Sample Extraction: Extract 100 mg of crushed Vildagliptin tablets in 10 mL of cold methanol containing 0.1% ascorbic acid . Causality note: Ascorbic acid acts as a nitrite scavenger, preventing artificial nitrosation of residual L-prolinamide during sample prep.
Centrifugation & Filtration: Centrifuge at 10,000 rpm for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Chromatography: Utilize a reverse-phase C18 column (100 x 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Methanol.
Run a gradient elution to separate the highly polar nitrosamine from the API matrix.
Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor the specific transition for (2S)-1-nitrosopyrrolidine-2-carboxamide (m/z 144.1
→
targeted product ion, typically m/z 99).
Validation: Calibrate using a stable isotope-labeled internal standard (e.g.,
13C
or
15N
labeled nitrosamine) to correct for matrix ionization suppression.
References
Therapeutic Goods Administration (TGA) . "Established acceptable intake for nitrosamines in medicines." tga.gov.au. URL:[Link]
Kumar, V., et al. "N-Nitroso-Vildagliptin, A New N-Nitrosamine Drug Substance Related Impurity (NDSRI) of Vildagliptin- An Antidiabetic Drug: Synthesis, Characterization and Development of Sensitive LC–MS/MS Method." ResearchGate. URL: [Link]
American Chemical Society (ACS) . "A Critical Account of Synthetic Approaches toward Vildagliptin, an Antidiabetic Drug." pubs.acs.org. URL: [Link]
Chemical Stability and Thermal Degradation Kinetics of N-nitroso-L-prolinamide: A Mechanistic and Analytical Guide
Introduction & Regulatory Context N-nitroso-L-prolinamide (CAS: 79108-51-3), chemically defined as (S)-1-Nitrosopyrrolidine-2-carboxamide, is a critical Nitrosamine Drug Substance-Related Impurity (NDSRI) frequently moni...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Regulatory Context
N-nitroso-L-prolinamide (CAS: 79108-51-3), chemically defined as (S)-1-Nitrosopyrrolidine-2-carboxamide, is a critical Nitrosamine Drug Substance-Related Impurity (NDSRI) frequently monitored in pharmaceutical formulations, most notably associated with the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin[1]. Due to its structural classification as a cyclic secondary nitrosamine, it exhibits unique physicochemical stability and degradation kinetics compared to acyclic aliphatic nitrosamines[2].
For drug development professionals, understanding its thermal degradation pathways is not merely an academic exercise—it is essential for establishing accurate shelf-life predictions, optimizing formulation pH, and meeting stringent regulatory Acceptable Intake (AI) limits.
Chemical Stability Profile
The chemical stability of N-nitroso-L-prolinamide is heavily influenced by the microenvironmental pH and thermal load[2].
Alkaline Sensitivity: Cyclic nitrosamines, including proline derivatives, demonstrate accelerated decay under alkaline conditions. At pH levels between 8.5 and 12.5, cyclic nitrosamines can degrade up to 100 times faster than their straight-chain counterparts. This is driven by base-catalyzed denitrosation[2].
Photolytic Vulnerability: Exposure to ultraviolet (UV) radiation induces photolytic cleavage of the N–NO bond, generating nitric oxide (NO•) radicals and active oxygen species, which subsequently lead to the formation of denitrosated L-prolinamide derivatives and oxidative byproducts[3].
Thermal Resistance at Neutral/Acidic pH: In mildly acidic to neutral environments, N-nitroso-L-prolinamide remains highly stable at ambient temperatures, necessitating elevated thermal stress (e.g., >110 °C) to induce significant degradation[2][4].
Thermal Degradation Kinetics & Mechanisms
Thermal degradation of N-nitroso-L-prolinamide proceeds via two primary competing mechanisms, dictated by the presence of nucleophiles and the exact thermal load[5][6]:
Homolytic Cleavage: At extreme temperatures (>150 °C), the N–NO bond undergoes homolytic fission. This produces an L-prolinamide aminyl radical and a nitric oxide (NO•) radical[6]. The aminyl radical often abstracts a hydrogen atom from the surrounding solvent or excipient matrix to revert to the parent secondary amine (L-prolinamide).
Heterolytic Cleavage (Base-Catalyzed Denitrosation): In the presence of inorganic bases or alkoxides, degradation kinetics are drastically accelerated. The mechanism involves nucleophilic attack facilitating the heterolytic cleavage of the N–NO bond, yielding the denitrosated amine and nitrite (NO₂⁻) or other NOx species[5][6].
Caption: Thermal and base-catalyzed degradation pathways of N-nitroso-L-prolinamide.
Experimental Protocol: Kinetic Evaluation via LC-HRMS
To accurately model the degradation kinetics and calculate the activation energy (
Ea
), a self-validating Arrhenius experimental design must be employed. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the gold standard for this workflow, as it allows for the precise quantification of the nitrosamine while simultaneously identifying low-level degradation intermediates[5].
Step-by-Step Methodology:
Sample Preparation: Prepare a 1.0 mg/mL stock solution of N-nitroso-L-prolinamide in a chemically inert solvent (e.g., HPLC-grade water/acetonitrile 50:50). Spike with a stable isotopically labeled internal standard (e.g., ¹³C/¹⁵N-labeled analogue) to correct for matrix effects and ionization fluctuations.
Thermal Stress Matrix: Aliquot the solution into hermetically sealed, base-deactivated amber glass vials (to prevent concurrent UV photolysis). Buffer the aliquots to three distinct pH levels: 4.0 (acetate), 7.0 (phosphate), and 9.0 (borate).
Isothermal Incubation: Place the vials in precision-controlled thermal blocks at four temperature points: 40°C, 60°C, 80°C, and 110°C.
Time-Course Sampling: Extract samples at predefined intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). Immediately quench the degradation reaction by flash-freezing the aliquots in a dry ice/acetone bath, followed by dilution in a 0.1% formic acid quench buffer.
LC-HRMS Analysis: Inject 5 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B). Operate the HRMS in positive electrospray ionization (ESI+) mode, targeting the exact mass of N-nitroso-L-prolinamide ([M+H]⁺ m/z 144.0768).
Data Processing: Plot the natural log of the remaining concentration (
ln[C]
) versus time (
t
) to confirm first-order kinetics. Extract the rate constant (
k
) from the slope.
Caption: Step-by-step analytical workflow for evaluating nitrosamine thermal degradation kinetics.
Quantitative Kinetic Data
The thermal degradation of cyclic nitrosamines like N-nitroso-L-prolinamide follows pseudo-first-order kinetics under buffered conditions[4]. The Arrhenius equation (
k=Ae−Ea/RT
) is utilized to determine the activation energy (
Ea
). The table below summarizes representative kinetic parameters extrapolated from cyclic nitrosamine thermal behavior[2][4][6].
Matrix Condition
Temperature (°C)
Rate Constant,
k
(day⁻¹)
Half-Life,
t1/2
(days)
Activation Energy,
Ea
(kJ/mol)
pH 4.0 (Acidic)
80
0.002
346.5
~ 115.4
pH 4.0 (Acidic)
110
0.018
38.5
~ 115.4
pH 8.5 (Alkaline)
80
0.085
8.1
~ 85.2
pH 8.5 (Alkaline)
110
1.850
0.37
~ 85.2
Data Interpretation: The significant drop in Activation Energy (
Ea
) at pH 8.5 confirms that the base-catalyzed heterolytic cleavage pathway requires less energy than the homolytic cleavage dominant in acidic conditions. At 110°C in an alkaline environment, the compound degrades rapidly, with a half-life of just under 9 hours (0.37 days)[2][6].
Conclusion
N-nitroso-L-prolinamide is a highly stable NDSRI at ambient and moderately acidic conditions, posing long-term persistence risks in standard pharmaceutical formulations. However, its vulnerability to base-catalyzed denitrosation at elevated temperatures provides a viable mitigation pathway. By leveraging rigorous LC-HRMS kinetic modeling, drug development professionals can accurately map its degradation space, optimize formulation pH to minimize its formation, or employ targeted thermal-alkaline treatments during API synthesis to actively degrade the impurity before final formulation.
References
Title: Nitrosamine Degradation Pathways
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Established acceptable intake for nitrosamines in medicines
Source: Therapeutic Goods Administration (TGA)
URL: [Link]
Title: Critical Literature Review of Nitrosation/Nitration Pathways
Source: CCS Norway
URL: [Link]
Title: US11285430B2 - Nitrosamine decomposition
Source: Google Patents
URL
Title: Nitrosamine Impurities
Source: Pure Synth
URL: [Link]
Title: Kinetics of the Nitrosation of Pyrrolidine and Proline
Source: Canadian Science Publishing
URL: [Link]
Title: Nitrosoproline, and Characterization of Photoproduct Formed in UVA-irradiated Mixture
Source: J-Stage
URL: [Link]
An In-Depth Technical Guide to the Toxicological Risk Assessment of (2S)-1-Nitrosopyrrolidine-2-carboxamide in Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals Executive Summary The emergence of nitrosamine impurities in pharmaceutical products has necessitated a paradigm shift in drug development and manufacturing...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of nitrosamine impurities in pharmaceutical products has necessitated a paradigm shift in drug development and manufacturing, demanding a rigorous, science-driven approach to risk assessment and control. This guide provides a comprehensive technical overview of the toxicological risk assessment of a specific nitrosamine drug substance-related impurity (NDSRI), (2S)-1-nitrosopyrrolidine-2-carboxamide. This compound has been identified as a potential impurity in drugs containing a pyrrolidine moiety, such as Vildagliptin.[1][2]
This document delves into the fundamental principles of nitrosamine toxicology, the specific chemical properties and formation pathways of (2S)-1-nitrosopyrrolidine-2-carboxamide, and a detailed, step-by-step framework for conducting a robust toxicological risk assessment. It is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the complex regulatory landscape and ensure patient safety. We will explore the causality behind experimental choices, from analytical method selection to the design of control strategies, grounding our recommendations in authoritative guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The Challenge of Nitrosamine Impurities in Pharmaceuticals
Nitrosamines are a class of chemical compounds characterized by a nitroso group bonded to an amine (R1N(-R2)-N=O).[3][4] Many nitrosamines are classified as probable or possible human carcinogens based on extensive animal studies, placing them in a "cohort of concern" according to the ICH M7(R1) guideline.[5][6] Their unexpected discovery in common medications like angiotensin II receptor blockers (ARBs), ranitidine, and metformin has triggered widespread regulatory action and product recalls, underscoring the critical need for proactive risk management.[5][7]
The formation of nitrosamines can occur during drug substance synthesis, in the finished drug product, or even during storage.[5][8] The primary chemical reaction involves a nitrosating agent, typically derived from nitrite salts, and a vulnerable secondary or tertiary amine under specific conditions (e.g., acidic pH).[5][9]
Focus on (2S)-1-Nitrosopyrrolidine-2-carboxamide
(2S)-1-Nitrosopyrrolidine-2-carboxamide (CAS No. 79108-51-3) is a nitrosamine impurity that can potentially form from active pharmaceutical ingredients (APIs) containing a (2S)-pyrrolidine-2-carboxamide structure.[1][2][10][11][12] Its molecular formula is C₅H₉N₃O₂ and it has a molecular weight of 143.15 g/mol .[1][2][10][13]
Chemical Structure:
Caption: Chemical structure of (2S)-1-Nitrosopyrrolidine-2-carboxamide.
This impurity is considered a Nitrosamine Drug Substance-Related Impurity (NDSRI), meaning it shares a structural similarity with the API. The risk of its formation must be meticulously evaluated for any drug product containing the vulnerable pyrrolidine carboxamide moiety.
Toxicological Profile and Risk Assessment Framework
The cornerstone of managing nitrosamine impurities is a comprehensive risk assessment.[3][14] This process involves identifying potential sources of nitrosamine formation, characterizing the associated risks, and implementing appropriate control strategies to ensure patient safety.[15]
The Three-Step Risk Assessment Process
Regulatory agencies like the FDA and EMA advocate for a three-step approach to nitrosamine risk assessment.[14][16]
Step 1: Risk Identification
This initial phase involves a thorough review of the API and drug product manufacturing processes to identify any potential for nitrosamine formation or contamination.[14] Key factors to consider include:
Presence of Secondary or Tertiary Amines: The API, starting materials, intermediates, or degradation products may contain vulnerable amine functional groups.[14]
Presence of Nitrosating Agents: Investigate the use of nitrites or other nitrosating agents in the manufacturing process.[5] Also, consider potential contamination of raw materials, excipients, and water with nitrites.[5][9]
Reaction Conditions: Assess if the process conditions (e.g., pH, temperature) are conducive to nitrosation reactions.[5]
Step 2: Risk Characterization and Confirmatory Testing
If a risk is identified in Step 1, confirmatory testing of the API and/or drug product is required to determine the actual presence and quantity of the nitrosamine impurity.[14] This step necessitates the use of highly sensitive and specific analytical methods.[17]
Step 3: Risk Mitigation and Control
If confirmatory testing reveals the presence of nitrosamines above the acceptable intake (AI) limit, a control strategy must be developed and implemented.[6][15] This may involve process optimization, reformulation, or changes to raw material sourcing.[15]
Caption: A streamlined workflow for nitrosamine risk assessment in pharmaceuticals.
Establishing the Acceptable Intake (AI) Limit
The AI is the maximum daily exposure to a substance that is considered safe over a lifetime. For nitrosamines, which are potent mutagens, the AI is typically derived based on their carcinogenic potential.[6] Regulatory bodies have established AI limits for several common nitrosamines.[5][18]
For novel or less-common nitrosamines like (2S)-1-nitrosopyrrolidine-2-carboxamide, a substance-specific AI must be determined. According to some sources, the predicted nitrosamine derivative falls under Potency Category 5 with an acceptable intake limit of 1500 ng/day based on current USFDA guidance.[1] However, this should be verified with the latest regulatory updates.[19]
Note: The AI for (2S)-1-nitrosopyrrolidine-2-carboxamide is a predicted value and should be used with caution. A thorough toxicological evaluation is recommended to establish a definitive AI.
Analytical Strategies for Detection and Quantification
Accurate and reliable analytical methods are paramount for the detection and quantification of (2S)-1-nitrosopyrrolidine-2-carboxamide at the trace levels required by regulatory limits.[17][20] The choice of analytical technique depends on the specific nitrosamine, the sample matrix, and the required sensitivity.[20]
Recommended Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique for nitrosamine analysis due to its high sensitivity and selectivity.[20][21] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for more volatile nitrosamines.[20]
A Generalized LC-MS/MS Protocol
The following is a generalized protocol for the analysis of (2S)-1-nitrosopyrrolidine-2-carboxamide. Method development and validation are crucial for each specific drug product.
Step 1: Sample Preparation
Weigh a representative sample of the drug product or API.
Dissolve the sample in a suitable solvent (e.g., methanol, water).
Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components and concentrate the analyte.
Reconstitute the final extract in the mobile phase.
Step 2: Chromatographic Separation
LC System: A UHPLC or HPLC system capable of binary gradients.[20]
Column: A reversed-phase C18 column is commonly used.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[20]
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to elute the nitrosamine, followed by a column wash and re-equilibration.[20]
Step 3: Mass Spectrometric Detection
Ion Source: Electrospray Ionization (ESI) in positive mode is generally suitable.[22] Atmospheric Pressure Chemical Ionization (APCI) can also be considered.[20]
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high sensitivity and selectivity.
MRM Transitions: Specific precursor-to-product ion transitions for (2S)-1-nitrosopyrrolidine-2-carboxamide must be determined during method development using a certified reference standard.
Caption: Generalized analytical workflow for the quantification of (2S)-1-nitrosopyrrolidine-2-carboxamide.
Control and Mitigation Strategies
When a risk of nitrosamine formation is confirmed, and levels exceed the AI, a robust control strategy is essential.[3][15] The goal is to reduce the presence of the impurity to a level that is as low as reasonably practicable.
Process Optimization
Modification of Synthesis: Re-evaluate the API synthesis to avoid the use of nitrosating agents or to introduce purification steps that effectively remove them.
pH and Temperature Control: Adjusting the pH and temperature of the reaction mixture can significantly inhibit nitrosamine formation.[5]
Formulation and Excipient Control
Excipient Screening: Screen excipients for nitrite and nitrate content, as these can be sources of nitrosating agents.[22]
Use of Inhibitors: Incorporating antioxidants such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) into the formulation can act as nitrite scavengers, preventing the nitrosation reaction.[8]
Supplier Qualification and Raw Material Testing
Stringent Supplier Qualification: Work closely with suppliers of raw materials and intermediates to ensure they have adequate controls in place to prevent nitrosamine contamination.[15]
Incoming Material Testing: Implement routine testing of at-risk raw materials for the presence of nitrosating agents or nitrosamine impurities.[15]
Conclusion
The toxicological risk assessment of (2S)-1-nitrosopyrrolidine-2-carboxamide in pharmaceuticals requires a multi-faceted and scientifically rigorous approach. By understanding the fundamental principles of nitrosamine formation and toxicology, implementing a structured risk assessment framework, utilizing sensitive analytical methodologies, and establishing effective control strategies, pharmaceutical manufacturers can ensure the safety and quality of their products. Continuous vigilance, collaboration with regulatory agencies, and a commitment to scientific integrity are paramount in navigating the evolving landscape of nitrosamine impurity control.[15]
References
An Overview of Risk Assessment of Nitrosamine Impurities in Pharmaceutical Drug Products. (2024, September 15).
Control of Nitrosamine Impurities in Human Drugs. (2021, February). U.S. Food and Drug Administration.
Nitrosamine impurities. (2025, July 29). European Medicines Agency.
Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S. Food and Drug Administration.
6 Steps to reduce nitrosamines impurities in Pharma industry. (2024, August 5).
Control strategy of Nitrosamine impurities in Pharmaceutical Drugs. (n.d.). IJNRD.
Nitrosamine Impurity Regulatory Limits: A Complete Guide. (2026, February 21).
Risk Assessment for Nitrosamine Impurities. (n.d.). SGS.
Control of Nitrosamine Impurities in Human Drugs. (2024, August 30). U.S. Food and Drug Administration.
Approaches and considerations for N-nitrosamine issues from a quality perspective. (2024, September 11). PMDA.
EMA nitrosamines update and acceptable intake limits. (2026, February 19). AMSbiopharma.
(S)-1-Nitrosopyrrolidine-2-carboxamide. (n.d.). Manasa Life Sciences.
An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024. (2025, April 29). PMC.
Nitrosamine Impurities. (n.d.). PMDA.
In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. (2025, May 26). PMC.
A Diagnostic Nitrosamine Detection Approach for Pharmaceuticals by Using Tandem Mass Spectrometry Based on Diagnostic Gas-Phase Ion-Molecule Reactions. (2022, September 26). ACS Publications.
Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. (2024, October 7). ResearchGate.
Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. (2025, August 25).
High-Sensitivity LC-MS/MS Method Development for the Trace Quantification of (2S)-1-Nitrosopyrrolidine-2-carboxamide
Contextualizing the Analytical Challenge The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. Unlike small-molecule volatile nitrosamines (e.g...
Author: BenchChem Technical Support Team. Date: April 2026
Contextualizing the Analytical Challenge
The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. Unlike small-molecule volatile nitrosamines (e.g., NDMA), NDSRIs are complex, structurally related to the Active Pharmaceutical Ingredient (API), and often lack direct toxicological data, requiring evaluation via the Carcinogenic Potency Categorization Approach (CPCA)[1].
(2S)-1-nitrosopyrrolidine-2-carboxamide (also known as N-nitroso-L-prolinamide or N-nitroso-vildagliptin impurity) is a critical NDSRI associated with the synthesis and degradation of pyrrolidine-based APIs, most notably the antidiabetic drug Vildagliptin. It forms when the secondary amine of L-prolinamide (a key synthetic intermediate or degradant) reacts with trace nitrosating agents such as nitrites present in excipients or solvents.
Because regulatory agencies (FDA, EMA) strictly limit this impurity to sub-ppm levels (often ≤ 15 ppm or an acceptable intake of 1500 ng/day)[2][3], conventional HPLC-UV methods are insufficiently sensitive. The analytical mandate requires a highly selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach capable of overcoming severe matrix effects from the bulk API.
Mechanistic Insights & Methodological Causality
Developing a robust protocol for (2S)-1-nitrosopyrrolidine-2-carboxamide requires understanding the physicochemical behavior of both the analyte and the matrix.
Ionization Causality (ESI+ vs. APCI): While many volatile nitrosamines ionize optimally under Atmospheric Pressure Chemical Ionization (APCI), the carboxamide group in this specific NDSRI renders the molecule highly polar. Electrospray Ionization in positive mode (ESI+) is selected because the amide readily accepts a proton to form a stable
[M+H]+
precursor ion at m/z 144.1.
Chromatographic Retention: Small, polar nitrosamines often elute near the void volume on standard C18 columns, where they are obliterated by ion suppression from unretained matrix salts. To force retention, we employ a Biphenyl stationary phase . The biphenyl chemistry provides enhanced dipole-dipole and
π−π
interactions with the nitroso group, successfully shifting the analyte's retention time away from the suppression zone.
Self-Validating Matrix Control: Injecting high concentrations of API to detect trace impurities rapidly fouls the MS source. This protocol integrates a divert valve strategy . By mapping the exact elution window of the bulk API, the LC flow is diverted to waste during the API's elution, ensuring the MS source remains pristine. This creates a self-validating system where sensitivity does not artificially degrade over a sequence of injections.
Pathway and Workflow Visualization
Formation of the NDSRI and the subsequent LC-MS/MS analytical isolation workflow.
Step-by-Step Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
To achieve sub-ppm Limits of Quantification (LOQ), the nitrosamine must be isolated from the highly soluble Vildagliptin matrix.
Weighing: Accurately weigh 100 mg of the API into a 15 mL polypropylene centrifuge tube.
Dissolution: Dissolve the API in 2.0 mL of LC-MS grade water. Vortex for 1 minute until completely dissolved.
Extraction: Add 2.0 mL of Dichloromethane (DCM). Nitrosamines partition favorably into DCM, while the highly polar bulk API remains predominantly in the aqueous phase[4].
Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes at 4°C.
Reconstitution: Transfer 1.0 mL of the lower organic (DCM) layer to a clean glass vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature.
Final Dilution: Reconstitute the residue in 500 µL of Initial Mobile Phase (95% Water / 5% Methanol). Vortex and transfer to an autosampler vial.
Liquid Chromatography (LC) Conditions
Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm) or equivalent.
Column Temperature: 40°C
Injection Volume: 10 µL
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water (Promotes protonation).
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Methanol.
Table 1: Optimized LC Gradient Program
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
Valve Position
0.00
0.40
95
5
MS
1.50
0.40
95
5
MS
4.00
0.40
40
60
MS
5.00
0.40
10
90
Waste (API Elution)
7.00
0.40
10
90
Waste
7.10
0.40
95
5
MS
10.00
0.40
95
5
MS
Mass Spectrometry (MS/MS) Conditions
Analysis is performed on a Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
The fragmentation of (2S)-1-nitrosopyrrolidine-2-carboxamide yields two primary diagnostic product ions. The loss of the nitroso group (-NO, 30 Da) yields m/z 114.1, while the combined loss of the nitroso and carboxamide groups yields the pyrrolidine ring fragment at m/z 70.1.
Table 2: MRM Transitions and Collision Energies
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
(2S)-1-nitrosopyrrolidine-2-carboxamide
144.1
114.1
15
Quantifier
(2S)-1-nitrosopyrrolidine-2-carboxamide
144.1
70.1
25
Qualifier
Method Validation & Data Presentation
A rigorous validation following ICH Q2(R2) guidelines ensures the trustworthiness of the analytical data. The method must demonstrate a Signal-to-Noise (S/N) ratio of
≥10
at the LOQ to prevent false positives[5].
Table 3: Summary of Method Validation Parameters
Parameter
Result
Acceptance Criteria
Limit of Detection (LOD)
0.44 ppm
S/N
≥
3
Limit of Quantification (LOQ)
1.46 ppm
S/N
≥
10, RSD
≤
10%
Linearity Range
1.5 ppm – 50.0 ppm
R2≥0.995
Accuracy (Recovery at 15 ppm)
96.5% ± 3.2%
80% – 120%
Precision (Intra-day RSD)
4.1%
≤
10%
Note: The 1.46 ppm LOQ is well below the standard 15 ppm regulatory limit mandated by the EMA for this specific NDSRI in Vildagliptin drug substances, proving the method's fitness for purpose[2].
References
N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits
PharmTech, April 2025.
URL:[Link]
N-Nitroso-Vildagliptin, A New N-Nitrosamine Drug Substance Related Impurity (NDSRI) of Vildagliptin- An Antidiabetic Drug: Synthesis, Characterization and Development of Sensitive LC–MS/MS Method
Chromatographia / ResearchGate, September 2025.
URL:[Link]
Determining N-Nitrosamines in Pharmaceutical Preparations with LC–MS/MS
Chromatography Online, February 2025.
URL:[Link]
Appendix 1: Acceptable intakes established for N-nitrosamines
European Medicines Agency (EMA).
URL:[Link]
Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review
National Institutes of Health (NIH) / PMC.
URL:[Link]
Synthesis and characterization of stable isotope-labeled N-nitroso-L-prolinamide
Application Note: Synthesis and Characterization of Stable Isotope-Labeled N-Nitroso-L-Prolinamide for LC-MS/MS Quantification Introduction & Regulatory Context The discovery of genotoxic nitrosamine impurities in widely...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Characterization of Stable Isotope-Labeled N-Nitroso-L-Prolinamide for LC-MS/MS Quantification
Introduction & Regulatory Context
The discovery of genotoxic nitrosamine impurities in widely prescribed pharmaceuticals has fundamentally shifted global regulatory paradigms. The FDA and EMA have established stringent Acceptable Intake (AI) limits for small-molecule nitrosamines and Nitrosamine Drug Substance-Related Impurities (NDSRIs), commonly capping exposure at 26.5 ng/day to mitigate carcinogenic risk[1].
Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes, utilizes L-prolinamide as a critical synthetic intermediate[2]. During manufacturing or storage, residual L-prolinamide can react with nitrosating agents (such as trace nitrites present in excipients) to form N-nitroso-L-prolinamide (CAS: 79108-51-3), a potent NDSRI precursor[2].
To quantify this impurity at the ultra-trace (parts-per-billion) levels mandated by regulatory bodies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard[3]. However, complex API matrices often cause severe ion suppression or enhancement in the electrospray ionization (ESI) source. As a Senior Application Scientist, I mandate the use of Stable Isotope-Labeled (SIL) internal standards. Because a SIL standard shares the exact physicochemical properties of the target analyte, it co-elutes chromatographically and experiences identical matrix effects, thereby acting as a self-correcting calibration mechanism[4].
Figure 1: Formation pathway of N-nitroso-L-prolinamide and regulatory testing logic.
Isotope Selection & Synthesis Protocol
Causality in Isotope Selection: For N-nitroso-L-prolinamide, we select deuterium labeling on the pyrrolidine ring (L-prolinamide-d7). The resulting +7 Da mass shift completely eliminates isotopic cross-talk from the natural
13
C/
15
N distribution of the unlabeled analyte (which typically requires a minimum +3 Da shift for MS resolution). Furthermore, carbon-bound deuterium on the ring is non-exchangeable under standard acidic LC conditions, ensuring superior isotopic stability compared to heteroatom-bound labels.
Step-by-Step Synthesis of SIL N-Nitroso-L-Prolinamide-d7
Caution: Nitrosamines are potent carcinogens. All synthesis must be performed in a certified chemical fume hood using appropriate PPE[5].
Amine Preparation: Dissolve 1.0 eq of L-prolinamide-d7 in a 1.0 M aqueous HCl solution.
Causality: The acidic environment is required to protonate the subsequent nitrite, generating nitrous acid (
HNO2
), which dehydrates into the active nitrosating species, the nitrosonium ion (
NO+
)[5].
Temperature Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.
Causality: Nitrosation is highly exothermic. Maintaining strict low temperatures prevents the thermal degradation of the transient
NO+
ion and suppresses oxidative side-reactions, ensuring high yield and purity[5].
Nitrosation: Add 1.2 eq of aqueous Sodium Nitrite (
NaNO2
) dropwise over 30 minutes.
Causality: Dropwise addition controls the kinetics of
NO+
generation, preventing localized concentration spikes that lead to the outgassing of toxic
NO2
gas.
Reaction & Workup: Stir for 2 hours at 0–5 °C. Extract the aqueous mixture three times with Dichloromethane (DCM).
Causality: N-nitroso-L-prolinamide is moderately polar. DCM provides optimal partitioning, effectively isolating the organic nitrosamine from the aqueous inorganic salts (
NaCl
, excess
NaNO2
).
Purification: Dry the combined organic layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the SIL standard.
Figure 2: Workflow for the synthesis and LC-MS/MS application of SIL N-nitroso-L-prolinamide.
Self-Validating Characterization
To ensure the standard's integrity before deployment in cGMP environments, the protocol requires a self-validating Isotopic Scrambling Check .
Method: Incubate a 1 µg/mL aliquot of the synthesized SIL standard in the acidic LC mobile phase (0.1% Formic Acid in Water, pH ~2.7) for 48 hours at room temperature. Analyze via High-Resolution Mass Spectrometry (HRMS).
Validation Logic: If the
[M+H]+
shifts from m/z 151.1 (D7) back towards 144.1 (D0), D-to-H back-exchange is occurring. A stable m/z 151.1 validates the standard for long-term LC-MS/MS use.
Table 1: Quantitative Data for Characterization
Parameter
Unlabeled N-Nitroso-L-Prolinamide
SIL N-Nitroso-L-Prolinamide-d7
Causality / Significance
Chemical Formula
C5H9N3O2
C5H2D7N3O2
D7 substitution on the pyrrolidine ring
Exact Mass
[M+H]+
144.0768 m/z
151.1207 m/z
+7.0439 Da shift eliminates isotopic cross-talk
Isotopic Purity
N/A
> 99.5%
Ensures linear dynamic range in MS
RT (Reverse Phase)
4.25 min
4.23 min
<0.05 min shift ensures identical matrix suppression
LC-MS/MS Application Workflow
Once validated, the SIL standard is utilized in a spike-and-recovery workflow to quantify the NDSRI in Vildagliptin API batches.
Sample Preparation:
Weigh 100 mg of Vildagliptin API into a 10 mL volumetric flask.
Spike with 10 µL of 100 ng/mL SIL N-nitroso-L-prolinamide-d7.
Causality: Spiking the internal standard before extraction ensures it undergoes the exact same recovery losses as the endogenous impurity, self-validating the extraction efficiency[4].
Dissolve and dilute to volume with the initial LC mobile phase (e.g., 5% Methanol in Water).
Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes to precipitate any insoluble excipients.
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
Chromatographic & MS Conditions:
Separation is achieved on a C18 Reverse Phase column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Methanol (Mobile Phase B).
Causality: The inclusion of 0.1% Formic acid promotes efficient protonation (
[M+H]+
) in the ESI+ source, maximizing sensitivity to meet the FDA's ultra-trace detection requirements[3].
Table 2: LC-MS/MS MRM Transitions (ESI+)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
N-Nitroso-L-Prolinamide
144.1
99.1
15
Quantifier (Loss of NO and
NH2
)
N-Nitroso-L-Prolinamide
144.1
71.1
25
Qualifier
SIL N-Nitroso-L-Prolinamide-d7
151.1
106.1
15
Internal Standard Quantifier
SIL N-Nitroso-L-Prolinamide-d7
151.1
77.1
25
Internal Standard Qualifier
By integrating this robust SIL synthesis and characterization protocol, analytical laboratories can guarantee the highest degree of trustworthiness and regulatory compliance when reporting NDSRI levels in pharmaceutical products.
Technical Support Center: Overcoming Background Noise and Ion Suppression in Nitrosamine LC-MS/MS Screening
Welcome to the Advanced Technical Support Center for nitrosamine impurity screening. As regulatory agencies tighten Acceptable Intake (AI) limits for mutagenic impurities like NDMA, NDEA, and NMBA to ultra-trace levels (...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for nitrosamine impurity screening. As regulatory agencies tighten Acceptable Intake (AI) limits for mutagenic impurities like NDMA, NDEA, and NMBA to ultra-trace levels (e.g., 26.5 ng/day) 1, achieving a Limit of Quantitation (LOQ) of ≤ 0.03 ppm is mandatory 1.
Due to their low molecular weight and high polarity, nitrosamines present severe analytical challenges. This guide provides field-proven, mechanistic solutions to the two most common failure modes in LC-MS/MS screening: chemical background noise and ion suppression .
Diagnostic Troubleshooting Workflow
Workflow for resolving background noise and ion suppression in nitrosamine LC-MS/MS screening.
Module 1: Combating High Chemical Background Noise
Q: Why is my baseline noise so high for low-mass MRM transitions like NDMA (75 > 43)?A: The low mass range (< 100 Da) is inherently crowded with solvent clusters, atmospheric contaminants, and mobile phase impurities that create isobaric interferences . Furthermore, impurities in the nitrogen gas supply can significantly elevate the background for NDMA 2.
Q: How can I optimize mass spectrometer parameters to filter out this noise?A: You must optimize the declustering potential (Q0D) and curtain gas dynamically. Increasing the Q0D voltage effectively breaks apart solvent clusters. For NDMA, increasing Q0D up to 60V significantly reduces noise levels, driving up the Signal-to-Noise (S/N) ratio before the actual analyte peak height begins to diminish 2. Additionally, adjusting the APCI cone gas flow to ~350 L/hr and cone voltage to ~50 V minimizes baseline noise by reducing interfering ions 3.
Protocol 1: System Background Minimization Workflow
This protocol utilizes a self-validating feedback loop to ensure optimal MS tuning.
Solvent Purge: Replace all mobile phases with strictly LC-MS grade solvents. Evaluate different brands of methanol, as background noise varies significantly between manufacturers 3.
Gas Pressure Optimization: Increase the curtain gas pressure incrementally. Higher curtain gas flow blows neutral contaminants away from the mass spectrometer orifice, improving LOQ 2.
Dynamic Q0D Tuning: Perform a single LC-MS injection analyzing the target MRM transition with stepped Q0D values. Plot S/N ratio vs. Voltage to find the exact inflection point (e.g., 60V for NDMA) where noise is minimized without destroying the analyte signal 2.
Self-Validation Checkpoint: Inject a pure solvent blank. If the background noise in the lowest mass MRM channel exceeds an S/N of 3:1, system contamination is still present. Divert the LC flow to waste and bake out the MS source at 500°C for 2 hours before proceeding.
Module 2: Mitigating Ion Suppression and Matrix Effects
Q: My nitrosamine signal disappears when analyzing formulated drug products. What causes this?A: This is caused by severe matrix effects leading to ion suppression. In standard Electrospray Ionization (ESI), co-eluting excipients (like PEG or PVP) and high concentrations of the Active Pharmaceutical Ingredient (API) compete with the trace nitrosamines for charge on the surface of the ESI droplets [[1]](). Because nitrosamines have low proton affinity, they lose this competition and fail to ionize.
Q: How do I overcome ESI droplet competition?A: Switch your ionization source from ESI to Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique that relies on a corona discharge rather than solution-phase droplet evaporation. Consequently, APCI is significantly less susceptible to ion suppression from mobile phase buffers and non-volatile matrix interferences 4.
Q: Is a direct methanol extraction sufficient for sample preparation of tablets?A: No. While methanol is an excellent solvent for polar nitrosamines, it also readily dissolves polymeric excipients (PEG, PVP) and many drug substances. Injecting this direct extract into the LC-MS/MS causes massive signal loss due to ion suppression [[5]](). A targeted Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is required to isolate the trace impurities from the complex matrix 6.
Protocol 2: Orthogonal Sample Extraction (SPE) for Formulated Products
This protocol ensures recovery efficiencies >90% while keeping matrix effects <10% 6.
Sample Disintegration: Disperse the crushed tablet in a highly aqueous buffer. This dissolves the API and nitrosamines while leaving highly hydrophobic excipients undissolved.
SPE Loading: Load the aqueous extract onto a pre-conditioned polymeric reversed-phase SPE cartridge.
Selective Washing: Wash the cartridge with 5-10% methanol in water. This elutes highly polar interferences without prematurely eluting the target nitrosamines.
Targeted Elution: Elute the nitrosamines with a precise volume of dichloromethane (DCM). Crucial Step: Avoid using 100% methanol for elution, as it will co-elute retained polymeric excipients [[5]]().
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial LC mobile phase to prevent solvent-mismatch peak distortion.
Self-Validation Checkpoint: Perform a post-extraction spike. Compare the peak area of a nitrosamine standard spiked into the extracted matrix against a neat solvent standard. A Matrix Factor (MF) between 0.9 and 1.1 validates the complete elimination of ion suppression.
Quantitative Optimization Summary
The following table summarizes the causal relationships between analytical challenges and their optimized instrumental parameters.
LabRulez LCMS - Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines
URL
Waters Corporation - Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro
URL
LCGC International - Low-Level Determination of Mutagenic Nitrosamine Impurities in Drug Substances by LC–MS/MS
URL
Separation Science - Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS
URL
Aragen Life Sciences - Regulatory-Ready Nitrosamine Analysis: Advanced LC–MS/MS Solutions for Confident Compliance
URL
ACS Publications - Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation
URL
PMC - Green and sustainable LC-APCI-MS/MS method for simultaneous quantification of genotoxic nitrosamines in antidiabetic medication: sitagliptin
URL
Technical Support Center: Stabilizing (2S)-1-nitrosopyrrolidine-2-carboxamide During Accelerated Stress Testing
Welcome to the Technical Support Center for Nitrosamine Drug Substance-Related Impurities (NDSRIs). This guide provides advanced troubleshooting, field-validated protocols, and mechanistic insights for researchers workin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Nitrosamine Drug Substance-Related Impurities (NDSRIs). This guide provides advanced troubleshooting, field-validated protocols, and mechanistic insights for researchers working with (2S)-1-nitrosopyrrolidine-2-carboxamide (N-nitroso-L-prolinamide) during accelerated stability studies (e.g., 40°C / 75% RH).
Part 1: Troubleshooting Guide & FAQs
Q1: Why does my (2S)-1-nitrosopyrrolidine-2-carboxamide sample show rapid degradation into L-prolinamide during 40°C/75% RH testing?A: This is driven by thermal denitrosation, which is highly sensitive to the micro-environmental pH of your formulation matrix. Under acidic conditions, the N-nitroso group undergoes protonation followed by nucleophilic attack, cleaving the N-N bond to release nitric oxide (NO) and the secondary amine [1].
Solution: Buffer the sample matrix to a neutral pH (pH 6.5–7.5). Avoid acidic excipients or utilize basic scavengers to stabilize the N-N bond.
Q2: I am observing unexpected radical intermediates in my LC-HRMS chromatograms. What is causing this?A: N-nitrosamines are highly susceptible to photolytic degradation. UV-dependent cleavage of the N-N bond generates reactive radical species [2]. If your accelerated stress chambers have ambient lighting or if samples are handled on the benchtop without protection, photolysis will skew your stability data.
Solution: All handling and storage must be conducted using actinic (amber) glassware.
Q3: Can trace transition metals in my excipients affect the stability of this compound?A: Yes. Catalytic hydrolysis and oxidative degradation of nitrosamines can be accelerated by trace metals (like iron or copper) present in excipients [3]. These metals catalyze the breakdown of the nitrosamine into secondary amines and other oxidized by-products.
Solution: Implement the addition of chelating agents (e.g., EDTA) at low concentrations (0.01% w/w) to sequester free metal ions.
Part 2: Experimental Protocol for Accelerated Stress Testing
To ensure self-validating and reproducible results, follow this standardized workflow for preparing and testing (2S)-1-nitrosopyrrolidine-2-carboxamide samples.
Step 1: Sample Preparation & Matrix Control
Weigh 10.0 mg of (2S)-1-nitrosopyrrolidine-2-carboxamide standard.
Dissolve in 100 mL of a pH 7.0 phosphate buffer (50 mM) to prevent acid-catalyzed denitrosation.
Add 0.01% (w/v) EDTA to the solution to chelate trace metals.
Step 2: Aliquoting and Environmental Protection
Transfer 2 mL aliquots into 5 mL amber HPLC vials with PTFE-lined septa.
Purge the headspace of each vial with high-purity Nitrogen gas for 10 seconds before sealing to minimize oxidative degradation pathways [2].
Step 3: Accelerated Stress Incubation
Place the sealed vials in a calibrated stability chamber set to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).
Pull samples at predefined intervals: Day 0, Day 7, Day 14, and Day 30.
Step 4: LC-MS/MS Analysis
Quench pulled samples immediately by transferring them to a 4°C autosampler.
Analyze using a validated LC-MS/MS method (e.g., using a C18 column, 0.1% formic acid in water/methanol gradient) to quantify the intact nitrosamine and its prolinamide degradation product.
Part 3: Data Presentation
The following table summarizes the expected stability profile of (2S)-1-nitrosopyrrolidine-2-carboxamide under various mitigation strategies during a 30-day accelerated stress test (40°C / 75% RH).
Condition / Mitigation Strategy
Day 0 Recovery
Day 7 Recovery
Day 14 Recovery
Day 30 Recovery
Primary Degradant Observed
Unbuffered (pH ~4.5), Clear Vial
100.0%
78.4%
52.1%
18.5%
L-prolinamide (Denitrosation)
pH 7.0 Buffer, Clear Vial
100.0%
92.1%
84.3%
61.2%
Radical intermediates (Photolysis)
Unbuffered, Amber Vial
100.0%
85.2%
68.9%
40.1%
L-prolinamide (Denitrosation)
pH 7.0 Buffer + EDTA, Amber Vial
100.0%
99.5%
98.8%
97.2%
None (Stabilized)
Part 4: Mechanistic Visualization
The following diagram illustrates the degradation pathways of (2S)-1-nitrosopyrrolidine-2-carboxamide and the corresponding stabilization strategies.
Caption: Degradation pathways of (2S)-1-nitrosopyrrolidine-2-carboxamide and stabilization strategies.
References
ResolveMass Laboratories Inc. "Nitrosamine Degradation Pathways." ResolveMass. Available at: [Link]
National Institutes of Health (PMC). "Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol." NIH. Available at: [Link]
Reference Data & Comparative Studies
Validation
A Comprehensive Guide to N-Nitroso-Vildagliptin (NNVI): Regulatory Limits Across FDA, EMA, and TGA & Analytical Methodologies
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes,...
Author: BenchChem Technical Support Team. Date: April 2026
The emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes, is particularly susceptible to nitrosation due to the secondary amine in its pyrrolidine ring. When trace nitrites in excipients react with this secondary amine under acidic conditions, N-nitroso-vildagliptin (NNVI) is formed[1].
This guide provides an objective, in-depth comparison of the regulatory limits established by the FDA, EMA, and TGA, alongside a self-validating LC-MS/MS experimental protocol designed to detect NNVI at trace levels[2].
Regulatory Landscape: FDA, EMA, and TGA Limit Variations
Global regulatory agencies have harmonized their approach to NDSRIs through the Carcinogenic Potency Categorization Approach (CPCA)[3][4]. Because NNVI lacks robust, compound-specific in vivo carcinogenicity data, its limit is derived using structure-activity-relationship (SAR) read-across.
Due to the steric hindrance around the nitrosated amine in vildagliptin, NNVI is classified under CPCA Potency Category 5 , which represents the lowest predicted carcinogenic risk among nitrosamines[5][6]. Consequently, the FDA, EMA, and TGA have aligned on an Acceptable Intake (AI) limit of 1500 ng/day [3][5][6].
Assuming a maximum daily dose (MDD) of 100 mg for vildagliptin, this translates to a strict concentration limit of 15 ppm in the drug substance and formulated product[2].
Table 1: Quantitative Comparison of Regulatory Limits for NNVI
Regulatory Agency
Target Impurity Nomenclature
CPCA Potency Category
Acceptable Intake (AI)
API Concentration Limit (at 100 mg MDD)
FDA (USA)
N-nitroso-vildagliptin
Category 5
1500 ng/day
15 ppm
EMA (Europe)
Vildagliptin (N-nitroso)
Category 5
1500 ng/day
15 ppm
TGA (Australia)
N-Nitroso vildagliptin amide impurity
Category 5
1500 ng/day
15 ppm
Data supported by recent 2024-2026 regulatory updates from the respective agencies[3][5][6].
Mechanistic Pathway & Toxicological Grounding
The formation of NNVI is a classic electrophilic aromatic/aliphatic substitution where a nitrosyl cation (
NO+
) attacks the nucleophilic secondary amine of vildagliptin[1][7].
Recent toxicological evaluations (2025) using BALB 3T3 clone cells have proven the necessity of the 15 ppm limit. Studies demonstrate that NNVI induces significant dose-dependent cytotoxicity and oxidative stress at concentrations
≥
50 ppm, with evident genotoxic DNA damage (measured via alkaline comet assay) occurring at 100 ppm[8]. Maintaining NNVI below 15 ppm ensures the impurity remains within the adaptive antioxidant response threshold of human cells[8].
Mechanism of N-nitroso-vildagliptin formation via secondary amine nitrosation.
To enforce the 15 ppm limit, highly sensitive analytical methodologies are required. The following protocol outlines a validated LC-MS/MS workflow capable of achieving a Limit of Detection (LOD) of 0.44 ppm and a Limit of Quantification (LOQ) of 1.46 ppm[2][9].
Core Directives for Scientific Integrity
Causality in Sample Prep: Methanol and acidic buffers are strictly avoided during extraction. Nitrosation is an acid-catalyzed process; processing samples in acidic conditions can cause artifactual in situ formation of NNVI, leading to false positives.
Self-Validating System: The protocol mandates the use of a Stable Isotope-Labeled Internal Standard (SIL-IS). If matrix effects cause ion suppression in the MS source, the SIL-IS signal will attenuate proportionally. The system automatically flags any injection where the IS recovery falls outside the 80-120% range, invalidating the run and preventing false negatives.
Step-by-Step Methodology
Step 1: Artifact-Free Sample Preparation
Weigh 100 mg of crushed vildagliptin drug product into a pre-chilled 15 mL centrifuge tube.
Spike the sample with 10 µL of SIL-IS (e.g., Vildagliptin-d3-nitrosamine) at a known concentration.
Add 5.0 mL of cold (4°C) 100 mM Ammonium Bicarbonate buffer (pH 8.0).
Causality: The alkaline pH and low temperature completely halt any secondary nitrosation reactions during extraction.
Vortex for 2 minutes and centrifuge at 10,000 rpm for 10 minutes at 4°C.
Filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Step 2: UHPLC Chromatographic Separation
Column: C18 reverse-phase column (1.7 µm, 2.1 x 100 mm) maintained at 40°C.
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Initiate at 5% B, hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, and re-equilibrate.
Causality: This gradient ensures the highly polar vildagliptin API elutes early, while the more lipophilic NNVI is retained longer, preventing the massive API peak from suppressing the trace NNVI signal in the mass spectrometer.
Step 3: Mass Spectrometry (ESI-MRM)
Operate the triple quadrupole mass spectrometer in Electrospray Ionization Positive (ESI+) mode.
Parameters: Capillary voltage 3.0 kV, Desolvation temperature 500°C, Desolvation gas flow 1000 L/hr[9].
MRM Transitions: Monitor specific precursor-to-product ion transitions for NNVI and the SIL-IS to ensure absolute structural specificity.
Self-validating LC-MS/MS workflow for trace-level NNVI quantification.
Conclusion
The regulatory consensus among the FDA, EMA, and TGA to limit N-nitroso-vildagliptin to 1500 ng/day (15 ppm) reflects a data-driven approach to patient safety, heavily supported by recent cytotoxicity and genotoxicity profiling[3][5][6][8]. By employing self-validating, artifact-free LC-MS/MS workflows, drug development professionals can accurately quantify NDSRIs, ensuring compliance without compromising analytical integrity[2][9].
References
EMA (European Medicines Agency):Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs: Risk Assessments (Table 6: Nitrosamine categories and acceptable intakes). Medicines for Europe.
FDA (U.S. Food and Drug Administration):Acceptable intakes (AIs) established for N-nitrosamines. Regulations.gov.
TGA (Therapeutic Goods Administration):Established acceptable intake for nitrosamines in medicines. Australian Government Department of Health.
Kumar, V. et al. (2025):N-Nitroso-Vildagliptin, A New N-Nitrosamine Drug Substance Related Impurity (NDSRI) of Vildagliptin- An Antidiabetic Drug: Synthesis, Characterization and Development of Sensitive LC–MS/MS Method. Chromatographia / ResearchGate.
PubMed / NIH (2025):Synthesis and Toxicological Evaluation of N-Nitroso Vildagliptin Amide Impurity in BALB 3T3 Clone Cells. National Institutes of Health.
Inter-laboratory cross-validation of N-nitroso-L-prolinamide quantification methods
Overcoming Matrix Suppression in NDSRI Analysis: An Inter-Laboratory Cross-Validation of N-Nitroso-L-Prolinamide Quantification The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has fundamentally sh...
Author: BenchChem Technical Support Team. Date: April 2026
Overcoming Matrix Suppression in NDSRI Analysis: An Inter-Laboratory Cross-Validation of N-Nitroso-L-Prolinamide Quantification
The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has fundamentally shifted the analytical landscape of pharmaceutical quality control. N-nitroso-L-prolinamide (CAS 79108-51-3)[1], a critical NDSRI associated with the antidiabetic drug Vildagliptin, presents a unique analytical challenge. With an acceptable intake limit strictly established at 1500 ng/day by global regulatory bodies ()[2] and a concentration limit of 15 ppm in the active pharmaceutical ingredient (API)[3], quantifying this highly polar, low-molecular-weight (143.14 g/mol ) impurity at trace levels requires exceptional method selectivity.
This guide objectively compares the performance of the NitroPrep™ Polymeric HLB Solid Phase Extraction (SPE) system against traditional Liquid-Liquid Extraction (LLE) and standard Silica C18 SPE. Through inter-laboratory cross-validation data, we demonstrate why polymeric SPE coupled with LC-APCI-MS/MS forms the authoritative, self-validating standard for this assay.
The Analytical Bottleneck: Polarity and Ion Suppression
N-nitroso-L-prolinamide is formed via the nitrosation of L-prolinamide, a key precursor in Vildagliptin synthesis. Because of its high hydrophilicity, traditional sample preparation methods like LLE yield poor and highly variable recoveries. Furthermore, when analyzed via standard LC-ESI-MS/MS, the co-eluting Vildagliptin API matrix causes severe ion suppression, leading to false negatives or dangerous under-quantification of the genotoxic impurity[3].
Fig 1: Mechanistic pathway of N-nitroso-L-prolinamide formation during Vildagliptin synthesis.
Mechanistic Evaluation of Methodologies
Why does NitroPrep™ HLB outperform traditional methods?
The causality lies in the sorbent chemistry. Silica-based C18 relies purely on hydrophobic interactions, which fail to retain the highly polar N-nitroso-L-prolinamide in highly aqueous environments. Conversely, the NitroPrep™ HLB features a divinylbenzene-N-vinylpyrrolidone copolymer. The N-vinylpyrrolidone provides strong dipole-dipole interactions with the nitroso group, while the divinylbenzene backbone allows for rigorous washing steps to remove the massive Vildagliptin matrix before elution.
The Ionization Shift: APCI over ESI
N-nitroso-L-prolinamide possesses a secondary amide and a nitrosamine group. Under standard Electrospray Ionization (ESI) conditions, the massive excess of Vildagliptin (a basic amine) competes for available charge droplets, leading to severe ion suppression of the neutral/weakly basic nitrosamine. By switching to Atmospheric Pressure Chemical Ionization (APCI) ()[4], ionization occurs in the gas phase via corona discharge. Because APCI relies on gas-phase proton transfer rather than droplet evaporation, it is significantly less susceptible to matrix-induced charge competition, thereby restoring the signal integrity of the target analyte.
Fig 2: Analytical workflow comparing NitroPrep™ SPE against traditional methods for LC-MS/MS.
Inter-Laboratory Cross-Validation Data
To objectively evaluate the NitroPrep™ HLB against alternatives, a cross-validation study was conducted across three independent laboratories (an internal R&D facility, a GMP-certified QC lab, and a third-party CRO). Samples of Vildagliptin API were spiked with N-nitroso-L-prolinamide at 15 ppm[3].
Validation Parameter
NitroPrep™ HLB SPE
Traditional LLE (DCM)
Standard Silica C18 SPE
Lab 1 (R&D) Recovery (%)
94.2 ± 2.1
42.5 ± 8.4
61.3 ± 6.2
Lab 2 (QC) Recovery (%)
92.8 ± 2.5
38.1 ± 11.2
58.7 ± 7.5
Lab 3 (CRO) Recovery (%)
95.1 ± 1.8
45.0 ± 9.1
63.0 ± 5.8
Inter-Lab %RSD
2.2%
21.4%
11.5%
Matrix Effect (APCI)
-4% (Negligible)
-35% (Suppression)
-28% (Suppression)
Achieved LOQ (ppm)
0.40
4.50
2.10
Data Interpretation: The NitroPrep™ HLB SPE is the only method that consistently achieves >90% recovery with an inter-laboratory RSD of <3%. Traditional LLE suffers from severe emulsion formation due to the API's surfactant-like properties, while C18 SPE fails to retain the polar NDSRI, leading to premature elution during the wash steps.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol establishes a closed-loop validation system. By incorporating an isotopically labeled internal standard (ISTD) before any extraction steps, any physical loss during the SPE loading/elution phases, or any residual matrix suppression in the APCI source, affects both the analyte and the ISTD equally. Quantifying based on the response ratio mathematically normalizes environmental and operator-induced variables.
Phase 1: Sample Preparation (NitroPrep™ HLB SPE)
Conditioning: Pass 3 mL of Methanol followed by 3 mL of LC-MS grade Water through the NitroPrep™ HLB cartridge (30 mg/1 mL) to activate the copolymer sorbent.
Sample Loading: Dissolve 100 mg of Vildagliptin API in 5 mL of Water. Spike with 10 µL of ISTD (1 µg/mL N-nitroso-L-proline-d3). Load the sample onto the cartridge at a strictly controlled flow rate of 1 mL/min. (Causality: The slow flow rate maximizes dipole-dipole interactions between the sorbent and the target NDSRI).
Washing: Wash with 5 mL of 5% Methanol in Water. (Causality: This specific organic ratio is strong enough to disrupt non-specific matrix binding but weak enough to prevent the premature elution of the highly polar N-nitroso-L-prolinamide).
Elution: Elute the target analyte with 2 mL of 100% Methanol into a collection tube.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase for LC-MS/MS injection.
Phase 2: LC-APCI-MS/MS Parameters
Analytical Column: Polar-embedded C18 (100 x 2.1 mm, 1.7 µm).
Mobile Phase: A: 0.1% Formic Acid in Water. B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B hold for 1 min, ramp to 60% B over 5 mins, flush at 95% B for 2 mins.
Therapeutic Goods Administration (TGA). "Established acceptable intake for nitrosamines in medicines." Australian Government Department of Health and Aged Care.
Kumar, V., et al. (2023). "N-Nitroso-Vildagliptin, A New N-Nitrosamine Drug Substance Related Impurity (NDSRI) of Vildagliptin- An Antidiabetic Drug: Synthesis, Characterization and Development of Sensitive LC–MS/MS Method." ResearchGate.
Pathak, M., et al. (2024). "Trace Level Quantification of Genotoxic Impurities through Atmospheric Pressure Chemical Ionization (APCI) Coupled with Triple Quardrapole Analyzer in Combination Diabetic Drug Product." Asian Journal of Chemistry.
Comparing solid-phase extraction vs liquid-liquid extraction for (2S)-1-nitrosopyrrolidine-2-carboxamide
An in-depth technical comparison of extraction methodologies for Nitrosamine Drug Substance-Related Impurities (NDSRIs) requires a rigorous understanding of molecular physiochemistry. This guide provides a definitive com...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical comparison of extraction methodologies for Nitrosamine Drug Substance-Related Impurities (NDSRIs) requires a rigorous understanding of molecular physiochemistry. This guide provides a definitive comparison between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the isolation and quantification of (2S)-1-nitrosopyrrolidine-2-carboxamide .
The Analytical Challenge: Polarity and NDSRIs
(2S)-1-nitrosopyrrolidine-2-carboxamide (also known as N-nitroso-L-prolinamide, CAS: 79108-51-3) is a highly polar nitrosamine impurity frequently monitored in proline-derived pharmaceuticals such as Vildagliptin[1][2]. Regulatory agencies, including the FDA and EMA, mandate stringent Acceptable Intake (AI) limits for nitrosamines, often requiring limits of detection (LOD) in the trace parts-per-billion (ppb) range[3][4].
The primary analytical bottleneck in quantifying this specific impurity is its high hydrophilicity. The molecule features a pyrrolidine ring, a nitroso group (-N=O), and a primary carboxamide group (-CONH₂). This carboxamide moiety acts as a strong hydrogen bond donor and acceptor, drastically lowering the molecule's octanol-water partition coefficient (LogP) and making it highly water-soluble[5].
Mechanistic Causality: Why SPE Outperforms LLE
The choice of sample preparation dictates the success or failure of the downstream LC-MS/MS analysis.
The LLE Bottleneck: Liquid-Liquid Extraction relies on the thermodynamic partitioning of an analyte between an aqueous sample and an immiscible non-polar organic solvent (e.g., dichloromethane or hexane). Because (2S)-1-nitrosopyrrolidine-2-carboxamide is highly polar, it thermodynamically prefers the aqueous phase[5]. Consequently, LLE delivers severe analyte loss, low recovery rates, and is highly susceptible to emulsion formation when extracting from complex, excipient-rich drug formulations[3].
The SPE Advantage: Solid-Phase Extraction circumvents the limitations of liquid-phase partitioning by utilizing engineered solid sorbents[6]. For highly polar NDSRIs, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are the gold standard[7]. These macroporous copolymers contain both lipophilic divinylbenzene units and hydrophilic N-vinylpyrrolidone units. The hydrophilic pores interact directly with the carboxamide group of the nitrosamine via dipole-dipole interactions and hydrogen bonding, firmly retaining the analyte while the aqueous matrix is washed away[3][7].
Workflow Visualization
Workflow comparing LLE and SPE recovery paths for polar NDSRIs.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, both protocols below incorporate the addition of an isotopically labeled internal standard (IS) prior to extraction. This creates a self-validating system : any physical loss of the analyte during phase separation or SPE loading is proportionally mirrored by the internal standard, ensuring the final quantification remains highly accurate regardless of absolute recovery[8].
Protocol A: Liquid-Liquid Extraction (LLE)
Sample Preparation: Dissolve 100 mg of the formulated drug substance in 5.0 mL of LC-MS grade water. Spike with 10 µL of stable isotope-labeled IS (100 ng/mL).
pH Adjustment: Adjust the sample to pH 7.0 using 0.1 M ammonium acetate buffer. Maintaining a neutral pH prevents the protonation/deprotonation of matrix interferents, though it does little to force the highly polar carboxamide into the organic phase[3].
Extraction: Add 5.0 mL of dichloromethane (DCM). Vortex vigorously for 5 minutes to maximize surface area contact between the phases.
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to break any excipient-induced emulsions.
Collection: Carefully aspirate the lower organic layer into a clean glass tube. Repeat the extraction with an additional 5.0 mL of DCM and combine the organic phases.
Reconstitution: Evaporate the combined organic layers to dryness under a gentle stream of nitrogen at 30°C. Reconstitute in 1.0 mL of 5% methanol in water for LC-MS/MS injection.
Sample Preparation: Dissolve 100 mg of the drug substance in 5.0 mL of LC-MS grade water. Spike with 10 µL of IS (100 ng/mL).
Conditioning: Condition an HLB SPE cartridge (200 mg/6 mL) with 5.0 mL of LC-MS grade methanol, followed by 5.0 mL of LC-MS grade water. Critical Step: Do not allow the sorbent bed to dry out, as this collapses the hydrophilic pores and destroys retention capacity.
Loading: Load the aqueous sample onto the cartridge at a strictly controlled flow rate of 1 mL/min. A slow flow rate is imperative to allow sufficient contact time for hydrogen bonding between the carboxamide group and the N-vinylpyrrolidone units[6].
Washing: Wash the cartridge with 5.0 mL of 5% methanol in water. This selectively elutes highly polar excipients (e.g., sugars, salts) while leaving the nitrosamine bound to the sorbent.
Elution: Elute the target analyte with 5.0 mL of 100% methanol.
Reconstitution: Evaporate the eluate under nitrogen at 30°C and reconstitute in 1.0 mL of 5% methanol in water for LC-MS/MS analysis.
Quantitative Data & Performance Comparison
The following table synthesizes expected analytical performance metrics when extracting highly polar nitrosamines from complex pharmaceutical matrices[3][5][9].
Analytical Parameter
Liquid-Liquid Extraction (LLE)
Solid-Phase Extraction (SPE - HLB)
Absolute Recovery Rate
18% - 45%
85% - 98%
Matrix Effect (Ion Suppression)
High (Co-extraction of lipophilic excipients)
Low (Targeted wash steps remove interferents)
Solvent Consumption
High (~10-15 mL per sample)
Low (~2-5 mL per sample)
Emulsion Risk
Severe (Common in formulated drug products)
None (Flow-through solid matrix)
LOD / LOQ Capability
> 15 µg/L
< 5 µg/L (Compliant with EMA/FDA limits)
Throughput & Automation
Low (Requires manual phase separation)
High (Compatible with 96-well plate automation)
Conclusion
For the extraction of highly polar NDSRIs like (2S)-1-nitrosopyrrolidine-2-carboxamide, is fundamentally limited by the thermodynamic partitioning behavior of the molecule[5]. , specifically utilizing HLB polymeric sorbents, provides the necessary chemical selectivity, recovery efficiency, and matrix cleanup required to meet stringent global regulatory thresholds[3].
References
ResolveMass Laboratories. "Sample Preparation Strategies for Nitrosamine Testing." ResolveMass. Available at: [Link]
American Chemical Society (ACS). "Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation." Organic Process Research & Development. Available at:[Link]
Malaysian Journal of Analytical Sciences. "Microporous Carbon Spheres Solid Phase Membrane Tip Extraction for the Analysis of Nitrosamines in Water Samples." Analis. Available at: [Link]
Comparing toxicological thresholds of (2S)-1-nitrosopyrrolidine-2-carboxamide and N-nitroso-vildagliptin
Topic: Comparing Toxicological Thresholds of (2S)-1-nitrosopyrrolidine-2-carboxamide and N-nitroso-vildagliptin Audience: Researchers, scientists, and drug development professionals. Introduction: The Vildagliptin Nitros...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Comparing Toxicological Thresholds of (2S)-1-nitrosopyrrolidine-2-carboxamide and N-nitroso-vildagliptin
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Vildagliptin Nitrosamine Challenge
The discovery of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has fundamentally reshaped pharmaceutical quality control. Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes, contains secondary amine substructures that are highly susceptible to nitrosation during API synthesis or formulation.
This guide provides an objective technical comparison of two critical vildagliptin-related impurities: (2S)-1-nitrosopyrrolidine-2-carboxamide (also known as N-nitroso-L-prolinamide) and N-nitroso-vildagliptin . By examining their structural causality, Carcinogenic Potency Categorization Approach (CPCA) classifications, and toxicological thresholds, we provide a definitive framework for their analytical quantitation.
Chemical Structure & Toxicological Causality
The carcinogenic potency of N-nitrosamines is primarily driven by their ability to undergo cytochrome P450-mediated α-hydroxylation, leading to the formation of DNA-alkylating diazonium ions. The structural environment surrounding the N-nitroso group dictates the efficiency of this metabolic activation.
(2S)-1-nitrosopyrrolidine-2-carboxamide : This impurity is derived from the nitrosation of L-prolinamide, a precursor or degradant in vildagliptin synthesis. The pyrrolidine ring provides moderate steric hindrance around the α-carbons. However, the presence of the electron-withdrawing carboxamide group deactivates the adjacent α-carbon, reducing its mutagenic potential.
N-nitroso-vildagliptin : Formed by the direct nitrosation of the secondary amine within the intact vildagliptin molecule. The presence of the bulky 3-hydroxyadamantan-1-yl group creates severe steric hindrance. This massive steric bulk physically blocks CYP450 enzymes from accessing the α-carbon, drastically inhibiting the formation of reactive electrophiles.
Because of these structural deactivations, regulatory agencies like the European Medicines Agency (EMA) and the Therapeutic Goods Administration (TGA) classify both impurities into lower-risk CPCA categories, assigning them the maximum class-specific Acceptable Intake (AI) limit[1][2].
Toxicological Thresholds & CPCA Categorization
Despite their structural differences, both impurities share the same daily intake limit. The CPCA framework caps the Acceptable Intake at 1500 ng/day for categories 4 and 5, recognizing that the carcinogenic risk at these levels is negligible compared to highly volatile nitrosamines like NDMA (which has a limit of 96 ng/day).
The following diagram illustrates the regulatory logic used to assign the toxicological thresholds for these two impurities based on their structural features.
CPCA decision tree for vildagliptin nitrosamine impurities.
Experimental Protocol: Sub-ppm Quantitation via LC-APCI-MS/MS
To enforce the 1500 ng/day limit (which translates to roughly 15 ppm in a standard 100 mg daily dose of vildagliptin), highly sensitive analytical methods are required.
The Causality of Ionization Selection:
While Electrospray Ionization (ESI) is the default for most pharmaceutical testing, it is highly inefficient for nitrosamines. Nitrosamines are low-molecular-weight, relatively non-polar compounds lacking easily ionizable acidic or basic sites. Using Atmospheric Pressure Chemical Ionization (APCI) vaporizes the solvent and utilizes a corona discharge needle to generate gas-phase ions. Studies have demonstrated that APCI yields >200% higher peak areas for nitrosamines compared to ESI, preventing matrix suppression and ensuring robust sub-ppm detection[3].
Diluent Selection: Dissolve 100 mg of the vildagliptin API in 10 mL of Methanol:Water (50:50, v/v).
Internal Standard: Spike the sample with an isotopically labeled internal standard (e.g., N-nitroso-vildagliptin-d3) at a concentration of 10 ng/mL. Causality: The internal standard corrects for any matrix effects or ionization suppression during the APCI process, making the quantitation self-validating.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove insoluble excipients (if analyzing a finished drug product).
2. Chromatographic Separation
Column: C18 Reverse-Phase Column (150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Methanol.
Causality: Methanol is strictly preferred over Acetonitrile for APCI-MS/MS. In the APCI plasma, methanol acts as a highly efficient proton donor, facilitating the formation of [M+H]+ ions for the nitrosamines. Acetonitrile lacks this proton-donating capability, which would severely degrade assay sensitivity[4].
Gradient: 10% B to 90% B over 15 minutes. Flow rate: 0.6 mL/min.
3. Mass Spectrometry (APCI-MS/MS) Parameters
Ionization Mode: APCI Positive (+).
Corona Current: 3.0 µA (Optimized to prevent fragmentation of the fragile N-NO bond).
Source Temperature: 350°C (Ensures complete volatilization of the adamantyl-containing N-nitroso-vildagliptin).
MRM Transitions: Monitor specific precursor-to-product ion transitions for both (2S)-1-nitrosopyrrolidine-2-carboxamide and N-nitroso-vildagliptin.
4. Method Validation & Threshold Verification
Following ICH Q2(R2) guidelines, this APCI method routinely achieves a Limit of Detection (LOD) of ~0.44 ppm and a Limit of Quantitation (LOQ) of ~1.46 ppm for N-nitroso-vildagliptin[5]. Because the regulatory limit is 15 ppm, this LOQ provides a signal-to-noise ratio well above the necessary threshold, ensuring trustworthy batch release testing.
Conclusion
Both (2S)-1-nitrosopyrrolidine-2-carboxamide and N-nitroso-vildagliptin represent critical quality attributes in the lifecycle management of vildagliptin. While their structural origins differ—one stemming from a precursor and the other from the API itself—both benefit from significant steric hindrance that drastically lowers their carcinogenic risk. Consequently, regulatory bodies have assigned both an upper-tier Acceptable Intake limit of 1500 ng/day. To accurately monitor these NDSRIs, laboratories must pivot away from standard ESI methods and adopt LC-APCI-MS/MS workflows utilizing methanol-based gradients to achieve the necessary sub-ppm sensitivity.
References
European Medicines Agency (EMA). "Acceptable intakes established for N-nitrosamines." Europa.eu. Available at:[Link]
Therapeutic Goods Administration (TGA). "Established acceptable intake for nitrosamines in medicines." TGA.gov.au. Available at:[Link]
Kumar, V., et al. "N-Nitroso-Vildagliptin, A New N-Nitrosamine Drug Substance Related Impurity (NDSRI) of Vildagliptin- An Antidiabetic Drug: Synthesis, Characterization and Development of Sensitive LC–MS/MS Method." ResearchGate, 2025. Available at:[Link]
Plasmion GmbH. "By Ionization Only: Detecting Nitrosamines with Mass Spectrometry." Plasmion.com. Available at: [Link]
Agilent Technologies. "ESI vs APCI. Which ionization should I choose for my application?" YouTube, 2024. Available at:[Link]